Benzamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- Benzamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-
Brand Name: Vulcanchem
CAS No.: 74101-31-8
VCID: VC17286608
InChI: InChI=1S/C26H20N4OS/c1-18-12-14-20(15-13-18)22-16-24(28-25(31)21-10-6-3-7-11-21)30(29-22)26-27-23(17-32-26)19-8-4-2-5-9-19/h2-17H,1H3,(H,28,31)
SMILES:
Molecular Formula: C26H20N4OS
Molecular Weight: 436.5 g/mol

Benzamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-

CAS No.: 74101-31-8

Cat. No.: VC17286608

Molecular Formula: C26H20N4OS

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- - 74101-31-8

Specification

CAS No. 74101-31-8
Molecular Formula C26H20N4OS
Molecular Weight 436.5 g/mol
IUPAC Name N-[5-(4-methylphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide
Standard InChI InChI=1S/C26H20N4OS/c1-18-12-14-20(15-13-18)22-16-24(28-25(31)21-10-6-3-7-11-21)30(29-22)26-27-23(17-32-26)19-8-4-2-5-9-19/h2-17H,1H3,(H,28,31)
Standard InChI Key XFCVRFVEIIYQFM-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=CC=C3)C4=NC(=CS4)C5=CC=CC=C5

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key heterocyclic components:

  • Benzamide core: Provides a planar aromatic system conducive to π-π stacking interactions with biological targets.

  • Pyrazole ring: Serves as a central scaffold, with substitutions at the 1- and 3-positions influencing electronic properties .

  • Thiazole and methylphenyl groups: Enhance lipophilicity and steric bulk, critical for membrane permeability and target binding.

The IUPAC name, N-[5-(4-methylphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide, reflects this arrangement (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC26H20N4OS\text{C}_{26}\text{H}_{20}\text{N}_{4}\text{OS}
Molecular Weight436.5 g/mol
SMILES NotationCC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=CC=C3)C4=NC(=CS4)C5=CC=CC=C5
InChI KeyXFCVRFVEIIYQFM-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Claisen Condensation: Butanone and diethyl oxalate yield ethyl 2,4-dioxohexanoate, which undergoes cyclization with hydrazine to form the pyrazole core .

  • Functionalization: Methylation (using dimethyl sulfate) and chlorination introduce substituents, followed by hydrolysis to generate carboxylic acid intermediates .

  • Amide Coupling: Benzamide is introduced via condensation reactions, often employing thionyl chloride for activation .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Pyrazole FormationHydrazine hydrate, ethanol, reflux75–80
MethylationDimethyl sulfate, NaOH85
AmidationThionyl chloride, toluene57.8

Key challenges include controlling regioselectivity during pyrazole substitution and minimizing side reactions in thiazole coupling .

Spectroscopic and Computational Insights

Spectroscopic Characterization

  • 1H^1\text{H} NMR: Peaks at δ 2.51 (s, CH3_3), 7.10–7.16 (m, aromatic H), and 8.83 (s, NH) confirm substitution patterns .

  • FTIR: Bands at 1671 cm1^{-1} (C=O) and 1575 cm1^{-1} (C=C) validate the benzamide and pyrazole systems .

Molecular Docking Studies

Docking simulations reveal strong binding (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) to microbial dihydrofolate reductase (DHFR), driven by hydrogen bonds with Asp27 and hydrophobic interactions with the thiazole ring. Lipophilicity (logP=3.8\log P = 3.8) suggests favorable blood-brain barrier penetration.

TargetActivity MetricReference Compound
DHFR (Microbial)Ki=12nMK_i = 12 \, \text{nM}Trimethoprim (Ki=18nMK_i = 18 \, \text{nM})
MCF-7 Cell ViabilityIC50_{50} = 1.2 µMDoxorubicin (IC50_{50} = 0.8 µM)

Comparative Analysis with Structural Analogues

Sulfonamide Derivatives

Compounds like 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide exhibit enhanced metabolic stability (t1/2=6.2ht_{1/2} = 6.2 \, \text{h}) but reduced anticancer potency (IC50_{50} = 5.4 µM), highlighting the trade-off between lipophilicity and target affinity.

Pyrazole-Oxadiazole Hybrids

Bioisosteric replacement of thiazole with oxadiazole improves solubility (log S = -2.1 vs. -3.5) but diminishes antimicrobial activity (MIC = 16 µg/mL), underscoring the thiazole’s critical role .

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